3-Azabicyclo[3.2.1]octane-2,4-dione, 1,8,8-trimethyl-3-[2-(4-morpholinyl)ethyl]-
Description
1,8,8-TRIMETHYL-3-(2-MORPHOLINOETHYL)-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C15H25NO3, and it has a molecular weight of 267.37 g/mol.
Properties
Molecular Formula |
C16H26N2O3 |
|---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
1,8,8-trimethyl-3-(2-morpholin-4-ylethyl)-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C16H26N2O3/c1-15(2)12-4-5-16(15,3)14(20)18(13(12)19)7-6-17-8-10-21-11-9-17/h12H,4-11H2,1-3H3 |
InChI Key |
DASPDUNBFCHKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCN3CCOCC3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-TRIMETHYL-3-(2-MORPHOLINOETHYL)-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the morpholinoethyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent product quality. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,8,8-TRIMETHYL-3-(2-MORPHOLINOETHYL)-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1,8,8-TRIMETHYL-3-(2-MORPHOLINOETHYL)-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,8,8-TRIMETHYL-3-(2-MORPHOLINOETHYL)-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,8,8-TRIMETHYL-3-THIAZOL-2-YL-3-AZA-BICYCLO[3.2.1]OCTANE-2,4-DIONE
- 5,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-4,7-DIONE
- 3,8,8-TRIMETHYLBICYCLO[2.2.2]OCTANE-2,6-DIONE
Uniqueness
1,8,8-TRIMETHYL-3-(2-MORPHOLINOETHYL)-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE stands out due to its unique combination of a bicyclic structure and the presence of a morpholinoethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and functional versatility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
